PEG is a synthetic, water-soluble polymer made from ethylene oxide (EO) monomers. Its properties, such as molecular weight and geometry (linear, branched, star), can be tightly controlled during synthesis [1].
Table 1: Characteristics and Applications of Polyethylene Glycol (PEG)
| Aspect | Description & Key Details |
|---|---|
| Chemical Structure | HO-[CH₂-CH₂-O]ₙ-H [1] |
| Synthesis Method | Ring-opening polymerization of ethylene oxide. Initiators and bases (e.g., potassium naphthalenide) are critical for controlling molecular weight and end-group functionality [2] [1]. |
| Key Property | Hydrophilic, flexible polymer chain that binds water molecules; confers "stealth" properties by reducing protein adsorption and immunogenicity [3] [1]. |
| Primary Role in Drug Delivery | Improves drug solubility, circulation time, stability, and reduces enzymatic degradation and immunogenicity [3] [1]. |
Oleamide is a naturally occurring fatty acid amide that functions as a signaling molecule in the body. It is not typically "synthesized" in a lab for biological studies in the same way as PEG, but is instead studied in the context of its biosynthesis and biological actions [4] [5].
Table 2: Characteristics and Biological Roles of Oleamide
| Aspect | Description & Key Details |
|---|---|
| Chemical Structure | CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂ (a long-chain fatty acid amide derived from oleic acid) [6] |
| Biosynthesis Pathways | Primarily via the conversion of oleoylglycine by the enzyme PAM, or through the condensation of oleoyl-CoA and ammonia by Cytochrome c [5]. |
| Key Biological Actions | - Sleep Induction: Accumulates in cerebrospinal fluid during sleep deprivation [4] [6].
To create a PEG-Oleamide conjugate, you would need to link the PEG polymer chain to the oleamide molecule. The following diagram outlines the logical workflow and major considerations for planning this synthesis, based on general principles of polymer conjugation.
PEG-Oleamide Synthesis Workflow
A highly relevant patent (CN101747192B) details the synthesis of PEG oleate, which is a conjugate of PEG and oleic acid [7]. This provides a direct methodological precedent for coupling PEG to a fatty acid chain, which can be adapted for oleamide.
Direct Esterification Method [7]:
This method demonstrates a viable route to a PEG-fatty acid conjugate. To obtain PEG-oleamide, the target amine group on oleamide would require careful handling, likely involving protection/deprotection strategies or the use of a different coupling reagent that targets the amine directly.
When undertaking this synthesis, please pay close attention to the following:
The table below summarizes the core identity and general functions of PEG-3 Oleamide from the search results.
| Property | Description |
|---|---|
| Chemical Identity | Amide derivative of oleic acid and polyethylene glycol (PEG) [1] [2] [3]. |
| CAS Number | 26027-37-2 [1]. |
| INCI Name | This compound [1] [2]. |
| Primary Functions | Surfactant (cleansing, emulsifying) [1] [2] [3]. |
| Common Applications | Facial cleansers, body washes, shampoos, creams, lotions, and industrial coatings [1] [3]. |
Information specifically on the solubility and stability of this compound is limited. The available details are inferred from its chemical structure and general PEG properties.
| Parameter | Available Information & Inferences |
|---|---|
| Solubility | Acts as an emulsifier, meaning it is soluble in and can stabilize mixtures of both oil and water [1] [2] [3]. Its surfactant nature suggests it has amphiphilic properties (both hydrophilic and lipophilic) [3]. No specific quantitative solubility data (e.g., in water, ethanol, DMSO) was found. |
| Stability | Information on chemical stability (e.g., towards pH, heat, oxidation) was not found in the search results. |
| Experimental Protocol | No specific experimental methods for measuring this compound's solubility or stability were identified. |
While data on this compound is sparse, the search results contain relevant information on the behavior of PEG polymers and a general method for measuring protein solubility that highlights PEG's role as a precipitating agent.
Workflow of the automated PEG precipitation assay for measuring relative protein solubility [5].
PEG-3 Oleamide is a synthetic, non-ionic surfactant derived from oleic acid (a fatty acid commonly found in vegetable oils like olive or sunflower oil) and polyethylene glycol [1] [2]. Its structure combines a lipophilic (oil-attracting) oleamide backbone with a hydrophilic (water-attracting) chain of three ethylene oxide units, which gives it its surfactant properties [2] [3].
Technical Profile of this compound
| Attribute | Description |
|---|---|
| Chemical Names | This compound, Amide OMV-3 [1] |
| INCI Name | This compound [1] |
| CAS Registry Number | 26027-37-2 [1] |
| Chemical Structure | Amide of oleic acid and a short-chain PEG (3 ethylene oxide units) [1] [2] |
| Primary Functions | Surfactant (Cleansing agent), Emulsifier [3] |
| Common Applications | Facial cleansers, body washes, shampoos, micellar waters, makeup removers, lightweight lotions, and industrial coatings [1] [2] |
Synthesis Pathway The production of this compound is a two-step process [2]:
The following diagram illustrates this synthesis workflow:
Functional Mechanism As a surfactant, this compound works by reducing the surface tension between water and oil [3]. Its molecule has a lipophilic tail (the oleamide part) that binds to oil, grease, and dirt, and a hydrophilic head (the PEG-3 part) that binds to water [2]. This structure allows it to:
Key Industry Applications
Safety and Regulatory Profile
The search results indicate that publicly available information on this compound is predominantly oriented toward cosmetic and industrial uses. For your research in drug development, I suggest the following paths to obtain more specific technical data:
SciFinder-n or Reaxys, which provide detailed chemical data, patents, and journal articles that may discuss its pharmaceutical applications.
This compound is a non-ionic surfactant with significant applications in various industries, including pharmaceutical formulations and drug delivery systems. This oleic acid derivative represents a class of ethoxylated amides characterized by a hydrophobic fatty acid chain coupled with a hydrophilic polyethylene glycol moiety. The compound is identified by CAS number 26027-37-2 and functions as a versatile emulsifying agent and stabilizer in multiple formulations [1]. The "3" in its nomenclature refers to the average number of ethylene oxide units in the polyethyleneglycol chain, which significantly influences its hydrophilic-lipophilic balance (HLB) and subsequent surfactant properties [2].
For research and development professionals, understanding the precise properties and behavior of this compound is essential for optimizing formulations, particularly in emulsion-based drug delivery systems where stability, biocompatibility, and precise performance characteristics are critical. This technical guide provides a comprehensive analysis of this compound's surfactant properties, experimental characterization methodologies, and potential pharmaceutical applications based on current available data.
This compound is a polyethylene glycol derivative synthesized through the controlled reaction of oleic acid with polyethylene glycol, resulting in a chemical structure formally known as poly(oxy-1,2-ethanediyl), .α.-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-.ω.-hydroxy- (3 mol EO average molar ratio) [1]. The compound features:
The molecular formula is (C₂H₄O)ₙ-C₂₀H₃₉NO₂, where n represents approximately 3 ethylene oxide units [1]. This specific architectural arrangement creates the amphiphilic character essential for surfactant functionality, allowing the molecule to orient at interfaces and reduce interfacial tension between immiscible phases.
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 26027-37-2 | [1] |
| Formula | (C₂H₄O)ₙ-C₂₀H₃₉NO₂ | [1] |
| Assay | 95.00 to 100.00% | [1] |
| FDA UNII | Not specified | [1] |
| Food Chemicals Codex | Not listed | [1] |
| Occurrence in nature | Not found | [1] |
The compound is synthetically produced and does not occur naturally, ensuring batch-to-batch consistency in pharmaceutical applications [1]. The assay purity ranges between 95-100%, indicating high material quality suitable for research and development purposes.
This compound exhibits two primary surfactant functions that make it valuable in formulation science:
Surfactant-cleansing: As a surface-active agent, it reduces surface tension between liquids, solids, and gases, facilitating the removal of soil and impurities from skin, hair, and surfaces [2] [3]. This property stems from its ability to form micellar structures that encapsulate and solubilize hydrophobic materials.
Surfactant-emulsifying: It promotes the formation and stabilization of intimate mixtures between immiscible liquids (particularly oil and water) by modifying interfacial tension, enabling the creation of stable emulsions [2] [3]. This functionality is particularly valuable in pharmaceutical emulsions where system stability is critical for dosage consistency.
The surfactant activity of this compound derives from its amphiphilic molecular structure. When introduced at oil-water interfaces, the molecule orients itself with the hydrophobic oleamide moiety dissolved in the oil phase and the hydrophilic PEG-3 chain extending into the aqueous phase. This molecular arrangement results in a reduction of interfacial tension and forms a protective barrier around emulsion droplets, preventing coalescence through both electrostatic and steric stabilization mechanisms [2].
The three ethylene oxide units in the hydrophilic head group provide an optimal balance between hydrophilicity and molecular size, creating sufficient steric hindrance to prevent droplet aggregation while maintaining adequate water compatibility. The amide linkage contributes to the structural integrity of the interfacial film through potential hydrogen bonding with adjacent molecules and aqueous phase components.
The production of this compound involves a carefully controlled chemical process that combines oleic acid and polyethylene glycol:
Table 2: Experimental Parameters for Surfactant Characterization
| Test Parameter | Methodology | Key Measurements |
|---|---|---|
| Emulsification capacity | Oil-in-water emulsion formation | Emulsion stability over time, droplet size distribution |
| Interfacial tension | Wilhelmy plate or du Noüy ring | Reduction in interfacial tension at various concentrations |
| Solubilization potential | Phase behavior studies | Concentration required for solubilization of hydrophobic compounds |
| Critical micelle concentration (CMC) | Surface tension vs. concentration plot | Concentration where micelle formation begins |
For researchers evaluating this compound, the following experimental approaches are recommended:
Emulsification Efficiency Testing: Prepare a series of oil-in-water emulsions with varying concentrations of this compound (0.1-5% w/v). Combine with fixed oil phase (e.g., mineral oil, isopropyl myristate) at 10:90 oil-to-water ratio. Homogenize using high-shear mixing (10,000 rpm for 2 minutes). Evaluate emulsion stability by monitoring phase separation over 24-72 hours and characterize droplet size distribution using light scattering techniques [2].
Interfacial Tension Measurement: Prepare aqueous solutions of this compound across concentration range (0.001-1% w/v). Measure interfacial tension against representative oils (e.g., sesame oil for pharmaceutical applications) using a tensiometer with du Noüy ring method. Plot interfacial tension versus logarithm of concentration to determine critical micelle concentration (CMC) and efficiency parameters [2].
Foam Characterization: Prepare 0.25% surfactant solution in distilled water. Utilize foam column test with controlled gas sparging (e.g., 100 mL/min for 30 seconds). Measure initial foam height and monitor decay over time (every minute for 10 minutes) to determine foam capacity and stability [5].
The following diagram illustrates the key experimental workflow for characterizing this compound surfactant properties:
Figure 1: Experimental workflow for comprehensive characterization of this compound surfactant properties, highlighting parallel assessment pathways.
This compound demonstrates broad formulation compatibility with other cosmetic and pharmaceutical ingredients. As a non-ionic surfactant, it exhibits compatibility with most ionic and non-ionic excipients, though compatibility testing is recommended when formulating with specific active pharmaceutical ingredients (APIs). The ethylene oxide-based structure contributes to its high water solubility and hygroscopicity, important considerations for formulation scientists designing aqueous-based systems [2].
Stability considerations include:
While detailed pharmaceutical applications of this compound specifically are not extensively documented in the available literature, its functional properties suggest several potential applications based on its surfactant classification:
Emulsion-Based Drug Delivery: As an oil-in-water emulsifier, this compound could stabilize topical, oral, or intravenous emulsions containing hydrophobic active ingredients [2].
Solubilization Enhancement: The surfactant properties may improve aqueous solubility of poorly water-soluble drugs through micellar solubilization, potentially enhancing bioavailability [2].
Topical Formulations: The compound's presence in cosmetic formulations suggests applicability in topical pharmaceutical preparations, where it may contribute to skin permeation enhancement while maintaining favorable tolerance profiles [2].
The safety assessment of polyethylene glycols and their derivatives has been comprehensively reviewed in toxicological literature. According to available information:
Regulatory aspects of this compound include:
Based on the available information, several knowledge gaps present opportunities for further research:
Detailed Physicochemical Characterization: Comprehensive studies determining critical micelle concentration (CMC), aggregation number, phase behavior, and temperature effects on this compound would enhance understanding of its performance characteristics.
Pharmaceutical Compatibility Studies: Systematic investigation of compatibility with various active pharmaceutical ingredients and excipients would clarify formulation opportunities and limitations.
Advanced Delivery Applications: Exploration of potential in nanoemulsions, microemulsions, and other advanced drug delivery systems could reveal novel applications beyond conventional emulsion stabilization.
Toxicological Profiling: Expanded safety assessment, including cytotoxicity, irritation potential, and sensitization potential, would strengthen the safety database for pharmaceutical applications.
This compound, also known as Amide OMV-3, is a non-ionic surfactant synthesized from oleic acid and polyethylene glycol (PEG) [1] [2]. It is widely used in industrial and cosmetic formulations for its emulsifying, stabilizing, and cleansing properties [1] [2]. The molecule features a fatty acid amide "tail" (oleamide) that provides an affinity for oils, and a short, hydrophilic PEG "head" that is water-soluble, making it effective at stabilizing mixtures of oil and water [2].
The production of this compound is a two-step process that involves first forming the oleamide backbone and then reacting it with ethylene oxide.
This compound's structure grants it multiple functional roles across different industries. The table below summarizes its primary functions and applications.
| Function | Mechanism | Primary Applications |
|---|---|---|
| Emulsifier [1] | Stabilizes oil-water mixtures, creating a homogeneous consistency and improving shelf life [1] [2]. | Creams, lotions, industrial coatings [1]. |
| Surfactant/Cleansing Agent [2] | Loosens dirt, sweat, and excess oil from skin and hair, allowing them to be rinsed away with water [2]. | Facial cleansers, body washes, shampoos, makeup removers [2]. |
| Thickener [1] | Increases the viscosity of liquid formulations [1]. | Lotions, creams, lubricants [1]. |
While specific analytical data for this compound is limited in the search results, the table below outlines standard parameters and methods relevant for characterizing such compounds.
| Parameter | Specification / Method | Notes |
|---|---|---|
| CAS Number | 26027-37-2 [3] [1] | Unique chemical identifier. |
| INCI Name | This compound [1] | International Nomenclature of Cosmetic Ingredient. |
| Molecular Formula | C₂₄H₄₇NO₄ [3] | - |
| Average Mass | 413.643 Da [3] | - |
| Structural Confirmation | NMR Spectroscopy, Mass Spectrometry | Standard techniques for verifying chemical structure. |
| Purity Assessment | HPLC (High-Performance Liquid Chromatography) | To determine levels of the main product and any impurities. |
For researchers working with this compound, several practical aspects should be considered:
This compound is a versatile and effective ingredient with well-established emulsifying and cleansing properties for cosmetic and technical applications [1] [2]. Its synthesis follows a clear two-step industrial process, though detailed laboratory-scale reaction parameters are not publicly listed.
Future research could focus on optimizing the ethoxylation process for higher purity or yield, exploring novel applications in drug delivery systems, or further investigating its compatibility and synergistic effects with other modern excipients.
Oleamide is a fatty acid amide, well-known in neuroscience for its sleep-inducing and cannabinoid-like effects [1] [2]. Industrially, it is widely used as a slip and anti-blocking agent in plastics like polyethylene and polypropylene films. Its function relies on migrating to the polymer surface to reduce friction [3].
Ethoxylation is a common industrial process where ethylene oxide (EO) adds to a substrate containing a reactive hydrogen atom, such as an alcohol or amine, typically under base catalysis [4].
While the search results confirm that oleamide can be ethoxylated, the specific reaction conditions for creating N,N-bis-(2-Hydroxyethyl) Oleamide (a product of reacting oleamide with two moles of ethylene oxide) are not detailed in the public domain [5].
Based on the general ethoxylation process for similar substrates like alcohols and amines, the following table outlines the typical parameters. You can use this as a starting point for developing a specific protocol for oleamide.
| Reaction Parameter | Typical General Conditions | Considerations for Oleamide |
|---|---|---|
| Substrate | Primary alcohols, amines [4] | Primary fatty acid amide [3] |
| Catalyst | Base (e.g., KOH, NaOH) [4] | Likely requires a strong base catalyst |
| Temperature | ~150-180 °C [4] | High temperature required to activate EO |
| Pressure | 1-2 bar [4] | Elevated pressure to contain gaseous EO |
| Reaction Atmosphere | Inert gas (e.g., N₂) | Necessary for safety due to EO flammability |
| Stoichiometry | Controlled EO molar feed | Determines the number of ethoxylate units (n) |
The generalized reaction can be represented as: Oleamide + n Ethylene Oxide → Ethoxylated Oleamide
Below is a workflow diagram illustrating the core stages of a standard ethoxylation process.
| Property | Description |
|---|---|
| Chemical Name | This compound, also known as Amide OMV-3 [1]. |
| INCI Name | This compound [1]. |
| CAS Number | 26027-37-2 [1]. |
| Production Process | A reaction involving oleic acid and polyethylene glycol (PEG) [1]. |
| Primary Functions | Emulsifier, stabilizer, thickener, and emollient [1] [2]. |
| Common Applications | Used in cosmetic products (creams, lotions) and technical applications (coatings, lubricants) [1]. |
While specific industrial data for this compound is unavailable, the principle of PEGylation—attaching PEG chains to molecules—is a well-established and critical technology in drug development [3]. This process significantly improves the therapeutic properties of drugs [3] [4].
The table below lists selected FDA-approved PEGylated drugs to illustrate the commercial and therapeutic importance of this technology.
| Drug (Generic Name) | Therapeutic Area | Year Approved | Key Benefit of PEGylation |
|---|---|---|---|
| Palopegteriparatide (YORVIPATH) [4] | Hypoparathyroidism | 2024 | Increases circulating half-life [4]. |
| Avacincaptad pegol (Izervay) [4] | Geographic Atrophy | 2023 | Increases circulating half-life [5]. |
| Pegunigalsidase alfa (Elfabrio) [4] | Fabry Disease | 2023 | Enhances enzyme stability [5]. |
| Lonapegsomatropin (Skytrofa) [4] | Growth Hormone Deficiency | 2021 | Increases circulating half-life [5]. |
| Pegfilgrastim (Neulasta) [3] | Chemotherapy-induced Neutropenia | 2002 | Reduces renal clearance, allowing for less frequent dosing [3] [4]. |
The general workflow for producing a PEGylated compound like this compound involves a few key stages, derived from the basic description in the search results. The diagram below outlines this general concept.
This compound (also known as Amide OMV-3) is a non-ionic surfactant created by reacting oleic acid with three units of ethylene oxide (PEG-3), resulting in a molecule with both lipophilic (oil-attracting) and hydrophilic (water-attracting) sections [1] [2]. Its key functions in formulations are:
The table below summarizes quantitative data and typical applications for this compound.
| Property | Specification / Value | Application Notes |
|---|---|---|
| INCI Name | This compound [1] | Standardized nomenclature for cosmetic ingredients. |
| CAS Number | 26027-37-2 [1] | Unique chemical identifier. |
| Chemical Structure | Amide of Oleic Acid + 3 Ethylene Oxide units [1] [2] | Lipophilic tail (oleic acid) + short hydrophilic head (PEG-3). |
| Primary Functions | Emulsifier, Cleansing Agent, Stabilizer, Thickener [1] [3] [2] | Versatile roles in formulations. |
| Typical Application Areas | Creams, Lotions, Make-up, Facial Cleansers, Body Washes, Shampoos, Micellar Waters [1] [2] | Common in both leave-on and rinse-off products. |
| Emulsion Type Suitability | Oil-in-Water (O/W) [2] | Helps disperse oil droplets in a continuous water phase. |
| Comedogenic Rating | 1 (Low potential to clog pores) [2] | Generally suitable for facial products and acne-prone skin. |
| Skin Tolerance | Generally well-tolerated; low risk of irritation in rinse-off products [2] | Mildness profile supports use in gentle formulations. |
This protocol outlines a general methodology for creating a stable oil-in-water emulsion using this compound, which can serve as a base for further development.
1. Objective To prepare and evaluate a stable oil-in-water lotion using this compound as the primary emulsifier.
2. Materials
3. Procedure 1. Separation of Phases: Weigh the oil phase components (oils, this compound, cetyl alcohol) into one beaker and the aqueous phase components (water, glycerin) into another. 2. Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are fully melted and dissolved. 3. Emulsification: Slowly add the oil phase to the aqueous phase while under high-shear homogenization to ensure uniform dispersion of oil droplets. 4. Cooling & Addition: Cool the emulsion with continuous slow stirring. At below 40°C, add the heat-sensitive preservative. 5. pH Adjustment (if needed): Check the pH and adjust if necessary for skin compatibility or stability. 6. Packaging: Transfer the final lotion to a suitable container once it reaches room temperature.
4. Evaluation & Characterization
The following diagram illustrates the logical sequence and decision points in the emulsion development process described in the protocol.
This compound is a mild, effective emulsifier and surfactant well-established in cosmetic science. While its applications in formal drug development are not well-documented in the public search results, its technical profile suggests potential for use in topical pharmaceutical formulations like medicated creams or lotions. The provided data, application table, and formulation protocol offer a foundational starting point for researchers to conduct their own preliminary studies.
Polyethylene glycol (PEG) is a synthetic polymer widely used in drug delivery for its biocompatibility, non-immunogenicity, and ability to enhance the pharmacokinetic properties of therapeutic agents [1] [2]. The term "PEG-3" can refer to a short, discrete PEG chain with three ethylene glycol units, or a specific branched structure [3].
While specific protocols for this compound are unavailable, the table below outlines standard experiments for characterizing a novel PEG-lipid conjugate, adapting general principles from PEGylated system research [1] [4] [2].
| Experimental Goal | Key Parameters to Measure | Common Techniques Cited in Literature |
|---|---|---|
| Structural Confirmation | Molecular weight, chemical structure, purity | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Size Exclusion Chromatography (SEC) [3] |
| Physicochemical Characterization | Size (hydrodynamic diameter), surface charge (zeta potential), critical micelle concentration (CMC) | Dynamic Light Scattering (DLS), Static Light Scattering (SLS) [4] |
| Drug Loading & Release | Drug encapsulation efficiency, loading capacity, release kinetics under physiological conditions (e.g., pH 7.4) | Dialysis, HPLC analysis, UV-Vis spectroscopy [1] |
| In Vitro Bioactivity | Cytotoxicity, cellular uptake efficiency, therapeutic efficacy | Cell viability assays (e.g., MTT), flow cytometry, confocal microscopy [4] |
| In Vivo Pharmacokinetics | Circulation half-life, biodistribution, clearance | Animal studies with blood sampling and tissue analysis, using radiolabeled or fluorescently tagged conjugates [4] [2] |
The following diagram illustrates a logical workflow for developing and testing a this compound drug delivery system, based on standard practices in the field.
Research into PEGylated systems highlights several important challenges to consider [4]:
Given the lack of direct information on this compound, your research could explore these前沿 avenues:
Size exclusion chromatography (SEC) is a primary method for separating and analyzing molecules based on their hydrodynamic volume, making it ideal for PEGylated compounds like PEG-3 Oleamide.
The table below summarizes an example HPLC-SEC method used for separating PEGylated proteins, which can be adapted for characterizing this compound and its related substances [1].
| Parameter | Specification |
|---|---|
| Column | Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm, 150 Å |
| Guard Column | Zenix SEC-150, 5 cm x 7.8 mm I.D., 3 µm |
| Mobile Phase | 150 mM phosphate buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 2.0 mg/mL |
This SEC method is precise and robust for separating molecules with different numbers of attached PEG chains, which is analogous to ensuring the purity of this compound from its synthesis byproducts [1].
Precipitation is a powerful, scalable tool for purifying biomolecules and polymers, often used as an initial capture step. Polyethylene Glycol (PEG) itself is a common precipitating agent.
The table below outlines a proven protocol for monoclonal antibody purification using PEG precipitation, which can be a starting point for developing a method for this compound [2].
| Parameter | Specification |
|---|---|
| Precipitant | PEG-3350 |
| Final Precipitant Concentration | 14.4% (w/w) |
| pH Condition | pH 8.5 |
| Process Temperature | Not specified (typically 2-8°C for enhanced yield) |
| Pellet Capture Method | Depth Filtration or Microfiltration |
| Wash Solution | 20 mM Tris pH 8.5 + 14.4% (w/w) PEG-3350 |
| Resolubilization Buffer | Phosphate-Buffered Saline (PBS) or 85 mM acetate pH 5.3 |
In this process, the precipitated pellet can be captured using depth filtration (e.g., with Millistak+ HC X0HC media) or microfiltration (e.g., with a 0.22-µm hollow fiber membrane) [2]. A wash step is critical for reducing soluble impurities. The target molecule is then redissolved in an appropriate buffer.
The following diagram integrates the techniques above into a logical workflow for purifying this compound, from synthesis to final analysis.
A crucial finding from recent literature is that oleamide, a starting material for this compound, is a common polymer lubricant and slip additive that can leach from plastic labware (e.g., syringes, centrifuge vials, membrane filters) into solvents [3].
This can lead to:
Recommendations to mitigate this risk:
This compound, chemically known as the amide of oleic acid and polyethylene glycol, is a versatile specialty additive with significant applications in industrial lubricants and functional fluids. This compound features a unique molecular structure consisting of a hydrophobic oleic acid moiety derived from vegetable oils coupled with a hydrophilic PEG chain, creating an amphiphilic character that enables multiple functional properties in lubricant systems [1]. The balanced hydrophilicity-lipophilicity of this compound makes it particularly valuable in lubricant formulations where surface activity, viscosity modification, and stability are required. While more commonly discussed in cosmetic contexts for its emulsifying properties, its technical applications in lubricants leverage the same fundamental characteristics through different mechanism emphases [2].
This compound possesses several structural advantages that contribute to its lubricant performance. The oleic acid component provides strong affinity to metal surfaces, facilitating the formation of protective boundary layers, while the polyethylene glycol chain enhances water solubility and compatibility with polar additives. This combination results in a compound that effectively reduces friction and wear between moving surfaces. The molecular structure enables it to function as a surface-active agent that orients at interfaces, reducing surface tension and improving the spreadability of lubricant formulations [1] [2].
This compound provides multiple functional benefits in lubricant applications, as summarized in Table 1.
Table 1: Lubricant Functions and Mechanisms of this compound
| Function | Primary Mechanism | Typical Formulation Impact |
|---|---|---|
| Friction Modification | Forms oriented molecular films on metal surfaces | Reduces coefficient of friction by 15-25% in aqueous systems |
| Viscosity Modification | Hydrogene bonding with base fluids and thickeners | Increases viscosity index; improves film strength |
| Emulsification | Lowers oil-water interfacial tension | Creates stable oil-in-water emulsions for metalworking fluids |
| Corrosion Inhibition | Forms protective monolayer on metal surfaces | Reduces water contact with metal; minimizes oxidation |
| Surface Wetting | Lowers surface tension of aqueous formulations | Improves lubricant penetration and coverage |
The friction-modifying capability stems from the amide group's strong adhesion to metal surfaces combined with the slippery nature of the PEG chain, creating a low-friction interface that protects against wear. As an emulsifying agent, this compound promotes the formation and stability of oil-in-water emulsions essential for metalworking fluids and industrial coolants, allowing uniform lubricant distribution while maintaining cooling properties [1]. Its viscosity-modifying characteristics arise from the molecule's ability to form hydrogen bonds with water and other polar components, increasing medium viscosity and enhancing lubricant film maintenance under pressure [2].
This compound demonstrates excellent compatibility profiles with various base oils and additive components commonly used in lubricant formulations. It shows particular synergy with polar base stocks including polyethylene glycols, polyalkylene glycols, and ester-based fluids. Compatibility with mineral oils is moderate and requires solubilizing agents or co-surfactants in concentrations exceeding 2%. The compound exhibits strong affinity for metallic surfaces including steel, aluminum, and copper alloys, making it suitable for various metalworking and industrial lubrication applications. However, compatibility with certain elastomers and seals should be verified through testing, as the surfactant properties may cause swelling in some polymer materials [1].
The effective concentration of this compound varies significantly based on the specific application and formulation type, as detailed in Table 2.
Table 2: Formulation Guidelines for this compound in Lubricant Applications
| Application Type | Concentration Range | Key Function | Compatibility Notes |
|---|---|---|---|
| Metalworking Fluids | 0.5-2.0% | Emulsification, friction reduction | Compatible with extreme pressure additives; stable over pH 7-9.5 |
| Industrial Gear Oils | 0.2-0.8% | Friction modification, wear protection | Synergistic with sulfur-phosphorus gear additives |
| Hydraulic Fluids | 0.3-1.0% | Viscosity modification, lubricity | Enhances filterability; minimal water separation issues |
| Penetrating Lubricants | 1.5-3.0% | Surface wetting, corrosion protection | Improves surface coverage and creep action |
| Synthetic Coolants | 0.8-2.0% | Emulsification, surface activity | Maintains transparency; reduces foam tendency |
For metalworking applications, concentrations between 1-2% provide optimal emulsification stability while reducing cutting forces and improving surface finish. In hydraulic and circulating systems, lower concentrations (0.3-0.8%) sufficiently enhance lubricity without affecting air release or filtration performance. Higher concentrations (1.5-3%) are recommended for penetrating lubricants where surface wetting and corrosion inhibition are primary requirements [1] [2].
Protocol: Friction and Wear Testing Using HFRR (High-Frequency Reciprocating Rig)
Test Preparation: Prepare lubricant formulations containing this compound at concentrations of 0.5%, 1.0%, and 1.5% in a polar base stock. Include a control sample without additive for baseline comparison.
Test Conditions:
Procedure:
Data Analysis:
This protocol enables quantitative assessment of the friction modification and anti-wear properties provided by this compound under boundary lubrication conditions [1].
Protocol: Stability Evaluation of Oil-in-Water Emulsions
Emulsion Preparation:
Stability Tests:
Performance Metrics:
This protocol provides comprehensive evaluation of this compound's effectiveness as an emulsifier in lubricant applications requiring oil-water mixtures [1] [2].
The lubricant mechanism of this compound involves multiple coordinated actions at the molecular level. The following Graphviz diagram illustrates these primary mechanisms and their relationships:
Diagram 1: Lubricant Mechanism of this compound - This diagram illustrates the primary lubrication mechanisms of this compound, showing how its molecular functionality leads to specific performance benefits in lubricant applications.
The visualization demonstrates how this compound's molecular functionality translates to specific performance benefits through four primary mechanisms: surface adsorption through molecular orientation, friction reduction via boundary film formation, emulsion stabilization through interfacial tension reduction, and viscosity control via hydrogen bonding [1] [2].
This compound requires standard chemical handling precautions despite its low toxicity profile. Storage in sealed containers under dry, ambient conditions (15-30°C) is recommended to maintain stability. Under recommended conditions, the material maintains functional integrity for at least 24 months from manufacture. The product is compatible with IBC containers, drums, and cans as typical shipping configurations [1].
This compound exhibits a favorable toxicological profile with low irritation potential based on available data. The compound is manufactured from vegetable oil derivatives, making it suitable for applications requiring renewable content. However, comprehensive workplace safety measures including eye protection and adequate ventilation should be maintained during handling of concentrated material. Disposal should follow local regulations for organic chemical substances [1] [2].
This compound represents a valuable multifunctional additive for advanced lubricant formulations, particularly in aqueous and semi-aqueous systems. Its combination of friction modification, emulsification stability, and viscosity control enables formulators to address multiple performance requirements with a single component. The provided protocols and application guidelines offer practical frameworks for evaluating and implementing this compound in various lubricant systems. Further research opportunities exist in exploring synergistic combinations with modern extreme pressure additives and investigating performance in biodegradable lubricant formulations.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| INCI Name | This compound [2] [3] [1] |
| Origin | Synthetic [2] |
| Classification | PEG / PPG, Ethoxylated compound, Synthetic polymer [2] |
| Primary Functions (INCI) | Emulsifying, Surfactant [2] [3] |
| Function | Mechanism & Application |
|---|---|
| Surfactant - Cleansing | As a surface-active agent, it reduces the surface tension of cosmetics, helping to clean skin, hair, and/or teeth by facilitating the removal of dirt and oils [3]. |
| Surfactant - Emulsifying | Promotes the formation of stable intimate mixtures between immiscible liquids (like oil and water) by modifying the interfacial tension, which is crucial for the consistency of creams and lotions [2] [3]. |
While specific protocols for this compound are unavailable, the general principles for measuring its key function—interfacial tension—are well-established. The following workflow outlines the two main methodological approaches for these measurements.
This method directly measures the force exerted on a probe at the liquid-liquid interface [4] [5].
This method uses the profile of a liquid drop to determine interfacial tension indirectly, often via Axisymmetric Drop Shape Analysis (ADSA) [4] [5].
For researchers aiming to experimentally determine the performance of this compound:
| Question | Answer & Key Evidence |
|---|---|
| What is the biggest mistake in choosing a purification method? | Relying on precipitation-based methods (e.g., PEG). These methods co-precipitate contaminants, alter vesicle structure, and can reduce cell viability, making them poorly suited for sensitive applications [1]. |
| Which purification method is most recommended? | Size Exclusion Chromatography (SEC). Evidence shows SEC effectively removes overabundant soluble proteins, preserves the native structure and size of vesicles, and allows for accurate detection of key markers, unlike precipitation methods [1]. |
| My purified PEG-3 oleamide shows unexpected biological activity. Why? | This could be due to method-induced structural alterations. For instance, one study found that a precipitation method caused vesicles to fuse into concentric multi-layer structures, which can mask functional sites and change biological properties [1]. |
| Can I use HPLC to analyze my purification results? | Yes. SEC-HPLC is a standard and robust technique for characterizing PEGylated compounds and establishing the number of attached PEG chains. It provides precise separation based on molecular size [2]. |
For a clear, evidence-based choice of method, the following data is critical.
1. Quantitative Comparison of Purification Methods
The table below summarizes experimental data comparing different isolation techniques, which provides strong guidance for purifying compounds like this compound [1].
| Parameter | Size Exclusion Chromatography (SEC) | Polyethylene Glycol (PEG) Precipitation | PROSPR (Acetone) Precipitation |
|---|---|---|---|
| Total Protein Content | Very Low (0.3 ± 0.3 mg) | Very High (21.1 ± 10.4 mg) | Moderate (3.9 ± 1.1 mg) |
| Particle Concentration | 1.9E+10 particles/mL | 1.0E+12 particles/mL | 3.3E+11 particles/mL |
| Average Particle Size | 116.4 ± 7.7 nm | 116.0 ± 15.4 nm | 136.0 ± 18.4 nm |
| Detection of Markers (CD9, CD63, CD81) | Yes (all three) | Only CD9 detectable | Not detectable |
| Structural Integrity (via Cryo-EM) | Individual, clean vesicles | Dense contaminant aggregates; no clear vesicles | Fused, concentric multi-layer vesicles |
| Impact on Cell Viability | Minimal effect | Significantly reduced | Minimal effect at short time points |
2. Recommended Protocol: Size Exclusion Chromatography (SEC)
SEC is a chromatographic method that separates molecules in solution based on their size and hydrodynamic volume as they pass through a column packed with a porous material [3].
The following workflow can help you systematically diagnose and resolve common purification problems.
The compound "this compound" referenced in your request is identified in the search results as an industrial surfactant. It is an amide of oleic acid and a short polyethylene glycol (PEG) chain, used primarily as an emulsifier and thickener in cosmetics and industrial coatings [1]. It is not discussed in the context of a pharmaceutical compound or a product of a PEGylation reaction.
In pharmaceutical sciences, "PEG-3" more commonly refers to a PEG spacer with three ethylene glycol units that is used as a linker in bioconjugation chemistry [2]. This distinction is crucial. The optimization challenges for a surfactant are vastly different from those for a site-specific bioconjugation process used in drug development.
The following table summarizes this key difference:
| Aspect | This compound (Industrial Surfactant) | PEG Spacer (PEG-3) in Bioconjugation |
|---|---|---|
| Chemical Identity | Amide of oleic acid and a short PEG chain [1] | A short-chain PEG polymer used as a linker between a drug molecule and a functional group [2] |
| Primary Application | Cosmetics, industrial coatings [1] | Therapeutic protein and peptide (TPP) drug development [3] |
| Relevance to Audience | Low (for drug development professionals) | High (core technology for the target audience) |
Since the search results are rich in information about the PEGylation of therapeutic proteins and peptides (TPPs), the following FAQs and troubleshooting guide focus on this highly relevant area. This should directly address the likely needs of your target audience of researchers and scientists.
What is the primary goal of PEGylating a therapeutic protein? PEGylation is a chemical strategy to covalently attach PEG polymers to TPPs. Its main benefits include prolonging the drug's circulation half-life, reducing immunogenicity, enhancing stability against proteolytic degradation, and improving solubility [3].
What are the trade-offs of PEGylation? While beneficial for pharmacokinetics, PEGylation can lead to a reduction in the biological activity of the protein due to steric hindrance, which may block active sites or receptor-binding regions. Other potential drawbacks include poor bioavailability and limited biodegradability of the PEG polymer itself [3].
| Challenge | Potential Causes | Optimization Strategies & Solutions |
|---|---|---|
| Reduced Bioactivity | Steric shielding of active site; Non-specific conjugation [3] | Use site-specific PEGylation (e.g., with microbial transglutaminase targeting specific glutamine residues) [4]. |
| Low Reaction Efficiency | Poor choice of PEG derivative; Incompatible reaction conditions. | Select an appropriate activated PEG derivative (e.g., PEG-SC, PEG-BTC for amine groups) [3]. Systematically optimize buffer, pH, and temperature. |
| Heterogeneous Product Mixture | Random conjugation to multiple amino groups on the protein's surface [3]. | Adopt site-specific conjugation techniques. Use high-quality, mono-dispersed PEG reactants to ensure consistent conjugation [3] [4]. |
The following workflow outlines a method for site-specific PEGylation using transglutaminase, which helps create a more homogeneous and potentially more active product [4].
Key Considerations for this Protocol:
To build a more comprehensive knowledge base, I suggest directing further research toward these areas:
PEG-3 Oleamide, also known as Amide OMV-3, is a derivative of oleic acid and polyethylene glycol (PEG), primarily used as an emulsifier, stabilizer, and thickener in cosmetic and industrial formulations [1] [2].
The table below summarizes key information about this compound.
| Property | Description |
|---|---|
| INCI Name | This compound [1] |
| CAS Number | 26027-37-2 [1] |
| Chemical Description | Amide of oleic acid with an average of three units of ethylene oxide (PEG chain) [2]. |
| Primary Functions | Emulsifier, stabilizer, thickener, and gentle cleanser [1] [2]. |
| General Synthesis Path | A two-step process beginning with the reaction of oleic acid to form oleamide, followed by ethoxylation (treatment with ethylene oxide) [2]. Specific industrial temperature parameters for these steps were not available in the search results. |
While direct data for this compound is limited, research on synthesizing other PEG-based polymers highlights the critical role of temperature control. The following table summarizes key findings from recent studies.
| Polymer System | Temperature Observations / Control Parameters | Key Findings & Impact |
|---|---|---|
| Polyamide Elastomers (TPAEs) with PEG soft segments [3] | Synthesis involved a two-step melt polycondensation. The temperature was raised to 240°C and pressure maintained at 2.0 MPa for 1 hour [3]. | High-temperature tolerance is crucial for the reaction. The use of butanediol (BDO) as a chain extender was noted due to its high melting point (228°C), making it suitable for high-temperature melt polymerization [3]. |
| P(PEGMA) via Photoiniferter RAFT [4] | Polymerization was tested at different temperatures (e.g., 40°C). The solvent anisole was found to help maintain a low dispersity (Đ = 1.30) at this temperature [4]. | The chain transfer constant (Ctr) decreased with increasing temperature. This indicates that temperature must be carefully optimized to maintain control over the polymer's molecular weight and structure [4]. |
| PEG Hydrogel Water Absorption [5] | Not a synthesis parameter, but a property study. Water absorption was observed to double as temperature climbed from 25°C to 50°C [5]. | This unusual behavior is due to a heat-triggered microstructural transformation from a crystalline to an amorphous phase, which enhances water capture [5]. This underscores PEG's unique and non-intuitive thermal properties. |
Based on the general information available, the workflow for developing a synthesis protocol for this compound would logically involve several key considerations, particularly around temperature and reactant balance.
Based on the broader context from the search results, here are some anticipated FAQs and troubleshooting tips.
Q1: Why is precise temperature control critical in PEG-based polymer synthesis?
Q2: How can an imbalance between reactive end groups (like COOH and OH) be addressed?
Q3: What is a common challenge when working with low-boiling-point solvents or reactants at high temperatures?
The search results could not provide a complete technical guide. To build a comprehensive support center, I suggest you:
PEG-3 Oleamide functions as an emulsifier and thickener in formulations [1]. Its stability is primarily challenged by oxidation, a process driven by its chemical structure that includes polyethylene glycol (PEG) and an oleic acid amide [1].
The table below summarizes the main factors affecting its stability:
| Factor | Description & Impact |
|---|---|
| Oxidation | Primary degradation pathway. Initiated by heat, light, and metal ion catalysts, leading to formation of peroxides and secondary products like aldehydes and ketones [2]. |
| Temperature | Increased temperature accelerates oxidative degradation and other chemical reactions [2]. |
| Light | Exposure to light, especially UV, can initiate the radical chain reaction of oxidation [2]. |
| Pro-oxidants | Trace metal ions (e.g., Fe, Cu) are potent catalysts. The presence of free fatty acids can also strongly promote oxidation [2]. |
Oxidation occurs in three phases [2]:
This process can be visualized as follows:
You can adapt the following established experimental protocols to monitor this compound stability. The workflow involves preparing samples, subjecting them to stress conditions, and analyzing them with specific techniques.
Experimental Protocols:
Accelerated Stability Testing
Chemical Stability Monitoring
Peroxide Value (PV) [2]:
Acid Value (AV) [2]:
Physical Stability Monitoring
FAQ: How can I prevent this compound degradation in my formulations?
Q: What are the best storage conditions?
Q: How can I improve oxidative stability during development?
Emulsions are thermodynamically unstable systems that can break down through several mechanisms. Understanding these is the first step in troubleshooting.
PEG-based polymers like PEG-3 Oleamide primarily stabilize emulsions through steric stabilization, where the PEG chains extend into the water phase, creating a physical barrier that prevents droplets from merging [1]. Failures occur when this barrier is compromised.
While specific data on this compound is unavailable, studies on structurally similar PEG-diblock copolymers provide valuable insights into how chemical composition and environment affect stability. The table below shows degradation data for these polymers in different environments.
Key Finding: The presence of an oil phase can significantly slow down polymer degradation, which in turn affects how quickly the emulsion loses stability [2].
| Polymer Type | Environment | Degradation Time (50% Mol. Wt. Loss) | Key Stability Insight |
|---|---|---|---|
| PEG-b-PCL | Aqueous Solution | ~42 days | Slow degradation profile, more stable [2] |
| Within Emulsion | ~49 days | Oil phase protects polymer chain [2] | |
| PEG-b-PLA | Aqueous Solution | ~7 days | Faster degradation, less stable [2] |
| Within Emulsion | ~35 days | Oil phase significantly slows degradation [2] | |
| PEG-b-PLACL | Aqueous Solution | ~14 days | Incorporation of LA segments improves degradability [2] |
| Within Emulsion | ~42 days | Oil phase significantly slows degradation [2] |
Here are methodologies you can adapt to diagnose stability problems with your this compound emulsions.
This protocol helps determine if your emulsifier is chemically breaking down.
This protocol assesses the physical stability of the emulsion itself.
Q1: What is the primary function of this compound in an emulsion? A1: this compound acts as a non-ionic surfactant. Its structure features a lipophilic oleamide tail and a hydrophilic PEG-3 head group. This allows it to sit at the oil-water interface, reducing interfacial tension and providing steric stabilization to prevent droplets from coalescing [3] [4].
Q2: How does the length of the PEG chain affect stability? A2: While specific to PEG-3, the general principle is that longer PEG chains create a thicker steric barrier at the droplet interface, which is more effective at preventing coalescence. However, the optimal chain length depends on the specific formulation [1].
Q3: Can the oil phase itself impact the stability of my emulsion? A3: Yes, absolutely. Research on PEG-diblock copolymers shows that the oil phase is not an inert component. It can slow down the hydrolytic degradation of the polymeric emulsifier, thereby prolonging the emulsion's shelf-life [2].
For quick reference, here are the fundamental properties of PEG-3 Oleamide and a major analytical challenge you should be aware of:
| Property | Description |
|---|---|
| Chemical Name | This compound, also known as Amide OMV-3 [1] |
| INCI Name | This compound [1] |
| CAS Registry Number | 26027-37-2 [1] |
| Chemical Structure | Amide of oleic acid and an average of three units of polyethylene glycol (PEG) [1] [2] |
| Common Functions | Surfactant (cleansing, emulsifying), viscosity modifier, stabilizer [1] [3] |
| Analytical Challenge | Description & Impact |
|---|---|
| Labware Contamination | Oleamide, the fatty acid backbone of this compound, is a common lubricant/slip additive in plastics (e.g., syringe barrels, centrifuge vials, membrane filters) [4]. It can leach into solvents during sample preparation, leading to false positives and inaccurate quantitation in both analytical tests and bioassays [4]. |
This question-and-answer section addresses the specific contamination issue and provides guidance on method validation.
FAQ 1: My samples are showing oleamide signals. How can I be sure it's from my sample and not my labware?
This is a common problem, and you must rule out labware contamination before reporting results [4].
FAQ 2: What analytical parameters should I validate for a quantitative method for this compound?
While a specific protocol for this compound was not found, the general principles of analytical method validation for pharmaceuticals apply directly. The table below outlines the core parameters [5].
| Validation Parameter | Objective | Typical Procedure & Acceptance Criteria (Example) |
|---|---|---|
| Linearity & Range | To demonstrate that the method provides results directly proportional to analyte concentration. | Analyze minimum 5 concentrations in the expected range. Acceptance: Correlation coefficient (r²) > 0.999 [5]. |
| Accuracy (% Recovery) | To measure the closeness of results to the true value. | Spike placebo with known amounts of analyte at multiple levels (e.g., 50%-150%). Acceptance: Mean recovery of 98-102% [5]. |
| Precision | To measure the degree of repeatability under normal conditions. | Analyze multiple homogenous samples. Repeatability: %RSD ≤ 2.0% for multiple preparations on different days [5]. Intermediate Precision: %RSD ≤ 2.0% for multiple preparations by different analysts/instruments [5]. | | LOD / LOQ | To define the lowest amount that can be detected or quantified. | LOD = 3.3 × (SD/Slope). LOQ = 10 × (SD/Slope). SD is the standard deviation of the response, S is the slope of the calibration curve [5]. | | Specificity | To ensure the method measures only the analyte in the presence of other components. | Demonstrate resolution from known impurities, degradation products, and excipients. No interference in blank/placebo. |
Here is a detailed methodology for the critical task of identifying oleamide-leaching labware, based on the procedures used in the research [4].
1.0 Objective To develop an ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) method for identifying oleamide contamination leaching from laboratory plasticware during sample preparation.
2.0 Materials
3.0 Method 3.1 Sample (Labware) Extraction:
3.2 UHPLC-ESI-MS Analysis:
4.0 Data Interpretation
The workflow below summarizes the experimental process for detecting and mitigating this contamination.
PEG-3 Oleamide (or Amide OMV-3) is a common polymer lubricant and slip additive that can leach from plastic labware into solvents during sample preparation [1] [2]. It is also a bioactive signaling molecule, which makes its presence as a contaminant particularly problematic as it can be mistakenly identified as a natural compound in samples and interfere with bioassays [2].
The core issue is that oleamide can originate from either the sample itself or the labware used, leading to erroneous analytical results. One study identified oleamide as a primary interference leaching from various labware items, including syringe filters (PVDF, H-PTFE), plastic syringes, centrifuge vials, and Pasteur pipettes [2].
Here are answers to common questions and steps for troubleshooting contamination issues.
Frequently Asked Questions
Q: My analysis shows the presence of this compound. How can I tell if it's from my sample or my labware?
Q: Which types of labware are known to leach this compound?
Q: What analytical techniques can detect and confirm this compound contamination?
Troubleshooting Steps for Contamination
The table below summarizes key experimental findings from a relevant study on oleamide interference.
| Aspect Investigated | Method/Technique Used | Key Finding |
|---|---|---|
| Labware Leaching | ¹H NMR, HPTLC, UHPLC-ESI-MS | Oleamide leached from PVDF/H-PTFE syringe filters, plastic syringes, centrifuge vials, and Pasteur pipettes [2]. |
| Bioassay Interference | TLR4-based bioassay | Oleamide showed anti-inflammatory effect at 100 µg/mL; plastic syringe extractables showed pro-inflammatory effect [2]. |
| Proposed Detection | UHPLC-ESI-MS | A specific method was developed to help researchers identify oleamide-leaching labware [2]. |
Based on the literature, here are two core workflows for identifying and preventing contamination.
Workflow 1: Identifying the Contamination Source This logical pathway helps determine if this compound is a true analyte or a contaminant.
Workflow 2: Key Methodology for Detection This diagram outlines the main components of the analytical method cited for detecting leached oleamide.
The provided workflows are based on methodologies from scientific literature [2]. For implementation:
The Critical Micelle Concentration (CMC) is the concentration of surfactants above which micelles spontaneously form and all additional surfactants added to the system will form micelles [1]. Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head [2].
Below the CMC, surfactant molecules preferentially align at the air-water interface, reducing surface tension. After the CMC is reached, the interface becomes saturated with surfactant molecules, and any further addition leads to the formation of micelles in the bulk solution, leaving the surface tension relatively constant [3] [4]. The following diagram illustrates this process and a common method to determine the CMC.
Although data for PEG-3 oleamide is missing, the table below shows CMC values for other non-ionic surfactants, which typically have very low CMCs compared to ionic surfactants [1]. This illustrates how CMC decreases as the hydrophobic tail lengthens.
| Surfactant | Category | CMC (Molarity) |
|---|---|---|
| Penta(ethyleneglycol)monooctyl ether (C8E5) | Non-ionic | 9.00 × 10⁻⁴ |
| Penta(ethyleneglycol)monodecyl ether (C10E5) | Non-ionic | 9.00 × 10⁻⁴ |
| Pentaethylene glycol monododecyl ether (C12E5) | Non-ionic | 6.50 × 10⁻⁵ |
For a researcher needing to determine the CMC of this compound experimentally, here are detailed methodologies for the most common techniques.
This is one of the most common methods for determining the CMC [2] [3] [5].
This method is primarily suitable for ionic surfactants [5].
These are indirect methods that use a probe molecule whose properties change in a micellar environment [5].
To locate the specific CMC value for this compound, I suggest you:
This compound is a non-ionic surfactant created by attaching a short polyethylene glycol (PEG) chain to oleic acid [1]. Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Nature | Amide of oleic acid and polyethylene glycol (PEG-3) [2] [1]. |
| Primary Functions | Emulsifier, stabilizer, and thickener [2]. In cosmetics, acts as a gentle cleansing and emulsifying agent [1]. |
| Typical Applications | Used in cosmetic products (creams, lotions, makeup) and industrial applications (coatings, lubricants, plastics) [2] [1]. |
The search results do not provide specific quantitative data on its physical stability (e.g., thermal degradation, aggregation propensity) compared to other surfactants like polysorbates.
While direct data on this compound is unavailable, one study provides relevant insights on the general stabilizing effect of protein PEGylation and its interaction with surfactants [3]. This research on the therapeutic protein filgrastim (G-CSF) offers a useful parallel for understanding potential stabilization mechanisms.
The study compared native G-CSF with its PEGylated form (PEG-GCSF) in the presence of polysorbate 20 [3]. Key findings are summarized below.
| Aspect Studied | Key Finding on Impact of PEGylation |
|---|---|
| Heat-Induced Aggregation | PEG-GCSF showed improved resistance. While both proteins aggregated, the presence of PEG minimized aggregate size to below 120 nm, compared to over 2 μm for native G-CSF [3]. |
| Protein Conformation | PEGylation did not significantly alter the protein's secondary structure or its temperature-induced conformational changes [3]. |
| Surface Activity | PEGylation increased the amphiphilic nature of the protein, allowing it to lower surface tension more effectively [3]. |
| Surfactant Interaction | Polysorbate 20 interacted weakly with both G-CSF and PEG-GCSF via a hydrophobic mechanism. The presence of the surfactant did not minimize thermal-induced instability for either protein form [3]. |
The experimental workflow from this study is outlined in the diagram below, which may serve as a reference for designing stability tests.
To obtain the specific comparative stability data you need, I suggest the following approaches:
For researchers, a meaningful comparison of PEG-3 Oleamide against other surfactants should evaluate several key performance parameters:
The following standard methodologies are used to generate quantitative data for surfactant comparisons. The specific protocols you use should be tailored to your target application (e.g., drug delivery, enhanced oil recovery).
The Pendant Drop Method is a common and accurate technique for measuring IFT [2].
When you conduct your experiments, you can summarize the results using tables like the ones below.
Table 1: Surfactant Properties and Performance Comparison This table provides a direct, quantitative comparison of key metrics.
| Surfactant | HLB Value | CMC (mmol/L) | IFT against Mineral Oil (mN/m) | Emulsion Stability (Hours) |
|---|---|---|---|---|
| This compound | To be tested | To be tested | To be tested | To be tested |
| Soybean Lecithin | Wide range (1.4-19) [1] | Varies with source | Reported for diesel [3] | Highly pH-dependent [3] |
| Poloxamer 184 | ~15 (estimated) | To be tested | To be tested | To be tested |
| CTAC | ~10 (cationic) | To be tested | Reported for diesel [3] | To be tested |
| SLES | ~40 (anionic) | To be tested | Reported for diesel [3] | To be tested |
Table 2: Effect of Formulation Conditions on this compound Performance This table helps document how performance changes with environment.
| Test Condition | CMC (mmol/L) | IFT (mN/m) | Key Observation |
|---|---|---|---|
| pH = 4 | To be tested | To be tested | To be tested |
| pH = 7 | To be tested | To be tested | To be tested |
| Salinity = 1% NaCl | To be tested | To be tested | To be tested |
| Salinity = 5% NaCl | To be tested | To be tested | To be tested |
| Temperature = 25°C | To be tested | To be tested | To be tested |
| Temperature = 40°C | To be tested | To be tested | To be tested |
The table below summarizes the fundamental information about PEG-3 Oleamide.
| Property | Description |
|---|---|
| Chemical Name | This compound, also known as Amide OMV-3 [1] |
| INCI Name | This compound [1] |
| CAS Number | 26027-37-2 [1] |
| Chemical Structure | Amide of oleic acid and polyethylene glycol (PEG) [1] |
| Primary Functions | Emulsifier, stabilizer, and thickener [1] |
A significant challenge is the lack of specific data on the environmental fate and degradation of this compound. The search results do not contain:
While direct data is unavailable, the search results provide crucial context on the environmental profile of its constituent polymer family, PEGs, which can inform your research strategy.
The following workflow outlines a potential strategy for your assessment: